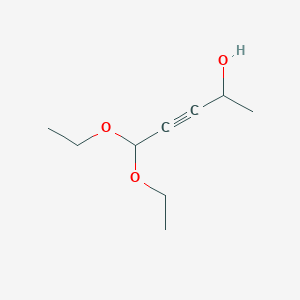

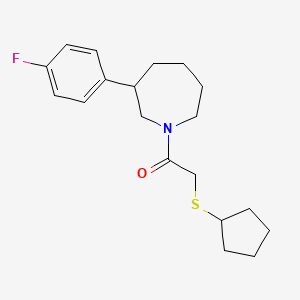

![molecular formula C15H11NO2S2 B2652534 2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 23821-62-7](/img/structure/B2652534.png)

2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains phenyl, thiophenyl, thiazol, and acetic acid substructures . It’s likely to be a solid at room temperature, given the structures of similar compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the acetic acid moiety could react with bases to form a salt, or it could undergo esterification reactions with alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analyses .Wissenschaftliche Forschungsanwendungen

Organic Chemistry Applications

Research in organic chemistry has explored the reactivity and synthesis of compounds containing thiazole, thiophene, and acetic acid moieties. For example, studies have investigated the electrophilic aromatic reactivities via pyrolysis of esters involving thiazole derivatives, highlighting the polarizability and reactivity of thiazole compared to thiophene, and the influence of hydrogen bonding on the reactivity of N-containing heterocycles (Ryan A. August, C. Davis, & R. Taylor, 1986). Another study focused on the synthesis and structural analysis of novel 1,3,4-thiadiazole derivatives of acetic acid, demonstrating their potential antimicrobial activities (M. Noolvi, H. Patel, S. Kamboj, & S. Cameotra, 2016).

Crystallography and Material Science

In the realm of crystallography and material science, studies have elucidated the crystal structures of compounds similar to 2-[2-Phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid. For instance, the crystal structure of febuxostat–acetic acid was determined, revealing how hydrogen bonds and π–π stacking interactions contribute to the supramolecular assembly of these compounds (Min Wu, Xiurong Hu, J. Gu, & G. Tang, 2015). Another study focused on the synthesis and fluorescence properties of a new fluorescent compound for the selective determination of Co^2+, highlighting the potential of such compounds in sensor applications (Li Rui-j, 2013).

Photovoltaic and Sensitizing Applications

Research has also explored the use of thiazole and thiophene derivatives as sensitizers in dye-sensitized solar cells (DSSCs). A study introduced 2-(thiophen-2-yl)thiazole as a π-bridge in coumarin sensitizers, demonstrating improved light-harvesting capabilities and photovoltaic performance, which is critical for the development of efficient solar energy conversion technologies (Liang Han, Rui Kang, Xiao-yan Zu, Yanhong Cui, & Jian-rong Gao, 2015).

Pharmacological Research

Although specific requests excluded drug usage, dosage, and side effects, it's worth noting that the structural motifs found in this compound are often investigated for their pharmacological properties, such as in the development of aldose reductase inhibitors with potential applications in treating complications of diabetes (C. La Motta, S. Sartini, S. Salerno, F. Simorini, S. Taliani, A. Marini, F. Da Settimo, L. Marinelli, V. Limongelli, & E. Novellino, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S2/c17-13(18)9-12-14(11-7-4-8-19-11)16-15(20-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQHUGOFVVCKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

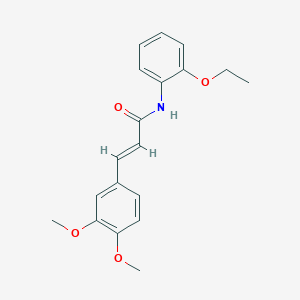

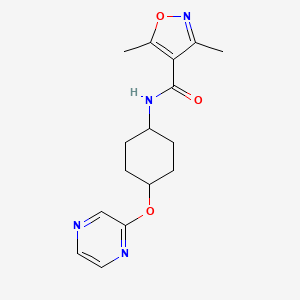

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2652459.png)

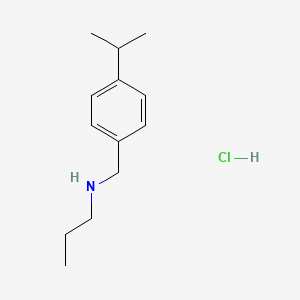

![4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652460.png)

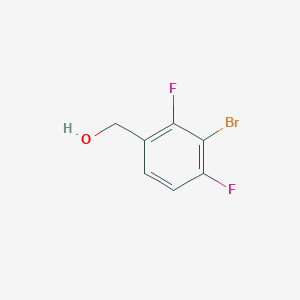

![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2652464.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2652465.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652469.png)

![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2652472.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2652473.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2652474.png)